molecular formula C23H28N2O3 B023302 Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate CAS No. 61085-72-1

Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate

Cat. No. B023302
CAS RN: 61085-72-1
M. Wt: 380.5 g/mol
InChI Key: QKRGHVDSVANHAD-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate” is a chemical compound with the molecular formula C23H28N2O3 . It has a molecular weight of 380.5 g/mol . The compound is also known by other names such as “methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate” and "4-[(1-OXOPROPYL)PHENYLAMINO]-1-BENZYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string "InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3" . The compound also has a Canonical SMILES representation: "CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC" .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 490.5±45.0 °C at 760 mmHg, and a flash point of 250.5±28.7 °C . It has 5 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . The compound has a polar surface area of 50 Å2, a molar refractivity of 109.9±0.3 cm3, and a molar volume of 325.5±3.0 cm3 .

Scientific Research Applications

Analgesic Potency

Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate and its derivatives have been a subject of study for their analgesic properties. Van Daele et al. (1976) synthesized various 4-arylamino-4-piperdinecarboxylic acids, including methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate, which showed extremely potent analgesic effects, surpassing morphine in potency by several thousand times (Van Daele et al., 1976).

Anticholinesterase Activity

The compound has also been explored for its anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) reported the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. One particular derivative showed an affinity 18,000 times greater for AChE than for BuChE, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activity

Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity, and certain derivatives demonstrated potent antimicrobial activities (Vinaya et al., 2009).

Potential in Treatment of Overactive Bladder Syndrome

Zhu et al. (2008) studied the actions of two main metabolites of propiverine, M-1 and M-2, on voltage-dependent L-type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. The results suggested that M-1 acts as a Ca2+ channel antagonist, while M-2 has direct antimuscarinic actions, indicating their potential in the treatment of overactive bladder syndrome (Zhu et al., 2008).

properties

IUPAC Name

methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRGHVDSVANHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209960
Record name Benzyl Carfentanyl
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate

CAS RN

61085-72-1
Record name Methyl 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate
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Record name Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate
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Record name Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate
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Record name BENZYL CARFENTANIL
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